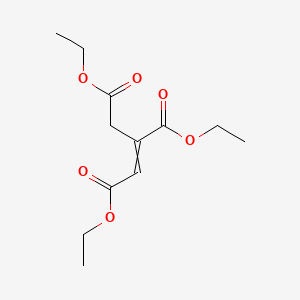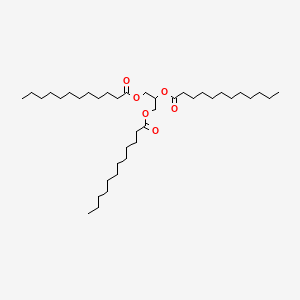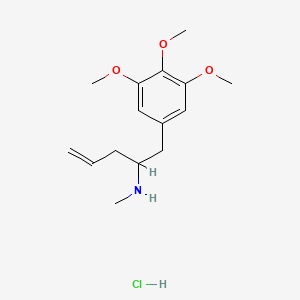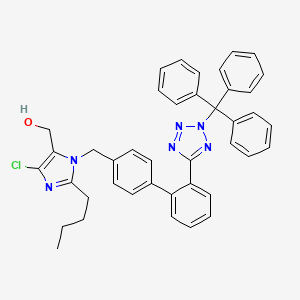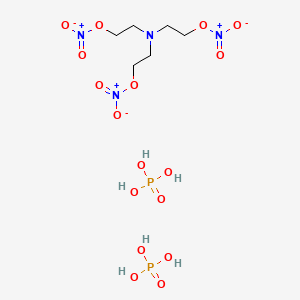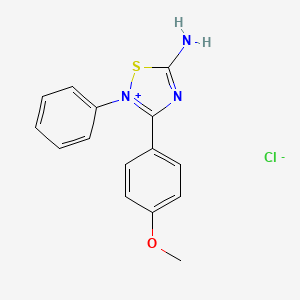
5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride
Descripción general
Descripción
The compound “5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride” is likely a heterocyclic compound due to the presence of a tiadiazolium ring. This ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains phenyl groups and a methoxy group, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exhibit resonance due to the conjugated system of pi bonds in the tiadiazolium and phenyl rings .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The tiadiazolium ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain melting point, boiling point, solubility in various solvents, and specific optical rotation .Aplicaciones Científicas De Investigación
Ultrasound-Promoted Synthesis and Anticancer Activity
Ultrasound-mediated synthesis techniques have facilitated the production of various 5-amino-1,2,4-tiadiazole derivatives, showing significant promise in anticancer applications. Specifically, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives via ultrasound promotion has been reported. These compounds exhibited notable in vitro anticancer activities against several human tumor cell lines, including MCF-7, K562, HeLa, and PC-3, with one compound showing high GI50 values indicative of potent anticancer efficacy. Furthermore, docking studies and ADME predictions have supported the potential of these derivatives as anticancer agents, highlighting the role of 5-amino-1,2,4-tiadiazole structures in developing novel therapeutics (Tiwari et al., 2016).
Corrosion Inhibition
The 5-amino-1,2,4-tiadiazole framework has also found application in corrosion inhibition, particularly for protecting metals such as copper and steel in corrosive environments. Studies on phenyl-substituted amino thiadiazoles, including those with 4-methoxyphenyl groups, have demonstrated their effectiveness as corrosion inhibitors. These compounds adsorb on metal surfaces, forming protective layers that significantly reduce corrosion rates in acidic media. The efficiency of such inhibitors has been linked to their molecular structure, with 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazole showing high inhibition efficiency. The adsorption behavior suggests a physisorption mechanism, supported by quantum chemical calculations (Tang et al., 2009).
Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
Another area of application involves the synthesis of novel organic compounds, such as pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are of interest in medicinal chemistry for their potential therapeutic properties. The reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with various reactants has led to the production of these derivatives, some of which have shown in vitro cytotoxic activity against cancer cell lines. This synthesis route highlights the versatility of 5-amino-1,2,4-tiadiazole derivatives in constructing complex molecules with potential biological activity (Hassan et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJBEEIZARNJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SR31527 (chloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




